molecular formula C21H20FNO5 B2445705 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 899411-10-0

2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2445705
CAS No.: 899411-10-0
M. Wt: 385.391
InChI Key: UNQBNUYNBCQFOY-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes an indole core, a fluorobenzoyl group, and a methoxyethyl ester, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification, where the carboxylic acid group on the indole is reacted with methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the methoxyethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor binding and signal transduction pathways.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The fluorobenzoyl group can enhance binding affinity and specificity, while the methoxyethyl ester can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
  • 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
  • 2-Methoxyethyl 5-((2-iodobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Uniqueness

Compared to its analogs, 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable compound for various applications.

Biological Activity

2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described by its functional groups:

  • Indole core : A bicyclic structure that contributes to its biological activity.
  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Fluorobenzoyl moiety : May influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of indole derivatives. For instance:

  • Cytotoxicity Testing : The compound was tested against multiple human cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Preliminary results indicated promising cytotoxic effects at concentrations around 10 µM .
Cell LineGI50 (µM)TGI (µM)LC50 (µM)
HCT-116102030
HeLa81525
MOLT-4 (Leukemia)2.3--
MALME-3M (Melanoma)5.44--

The mechanism by which this compound exerts its cytotoxic effects is believed to involve:

  • DNA Interaction : Indole compounds often interact with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Similar compounds have shown to inhibit topoisomerase I activity, an essential enzyme for DNA unwinding during replication .

Case Studies

  • Study on Indole Derivatives : A library of indole derivatives was synthesized and screened for cytotoxicity. Notably, compounds with fluorobenzoyl substitutions demonstrated enhanced activity against leukemia cell lines .
  • Comparative Analysis : In a comparative study of various indole derivatives, those with methoxy and fluorobenzoyl groups exhibited superior selectivity and potency against specific cancer types .

Properties

IUPAC Name

2-methoxyethyl 5-(2-fluorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-13-19(21(25)27-11-10-26-3)16-12-14(8-9-18(16)23(13)2)28-20(24)15-6-4-5-7-17(15)22/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQBNUYNBCQFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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